molecular formula C12H14N4O B2822615 N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide CAS No. 2128662-12-2

N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide

Cat. No.: B2822615
CAS No.: 2128662-12-2
M. Wt: 230.271
InChI Key: WFZXXVFVUYVODC-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyanocyclopentyl group attached to a pyridazine ring, which is further substituted with a methyl group and a carboxamide group. Its molecular formula is C12H14N4O, and it has garnered interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. One common method involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group. This intermediate is then reacted with 6-methylpyridazine-4-carboxylic acid or its derivatives under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring or the cyanocyclopentyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research has explored its potential as an anti-tumor agent, with studies focusing on its ability to inhibit specific biological pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. In the context of its anti-tumor activity, the compound may inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR), thereby preventing the formation of new blood vessels in tumors .

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclopentyl)benzamide: Known for its anti-tumor properties.

    N-(1-Cyanocyclopentyl)-2-cyclohexylideneacetamide: Investigated for its potential biological activities.

    N-(1-Cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide: Studied for its pharmacological effects.

Uniqueness

N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide stands out due to its specific substitution pattern on the pyridazine ring, which may confer unique biological activities and chemical reactivity. Its combination of a cyanocyclopentyl group with a pyridazine ring is relatively rare, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-6-methylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-6-10(7-14-16-9)11(17)15-12(8-13)4-2-3-5-12/h6-7H,2-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZXXVFVUYVODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=N1)C(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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